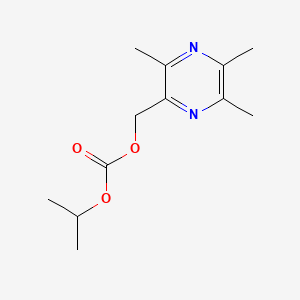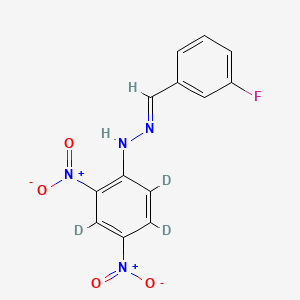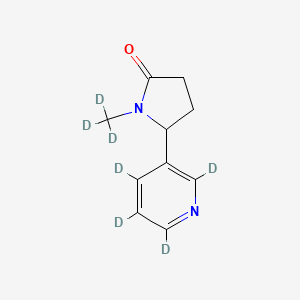
mCP-BP-SFAC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mCP-BP-SFAC is a luminogenic molecule known for its strong sky-blue delayed fluorescence. It exhibits photoluminescence peaks at approximately 483 nm and has delayed fluorescence lifetimes ranging from 5.4 to 5.7 microseconds . This compound is primarily used in scientific research and has shown significant potential in various applications, particularly in the field of organic light-emitting diodes (OLEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mCP-BP-SFAC involves the construction of a donor-acceptor framework. The donor component is typically a carbazole derivative, while the acceptor is a carbonyl core. The synthesis process includes the following steps:
Formation of the Donor Component: The carbazole derivatives are synthesized through a series of reactions involving halogenation and coupling reactions.
Formation of the Acceptor Component: The carbonyl core is prepared through oxidation reactions.
Coupling of Donor and Acceptor Components: The donor and acceptor components are coupled using a bridging phenyl group to form the final this compound molecule.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
mCP-BP-SFAC undergoes various chemical reactions, including:
Oxidation: The carbonyl core can be further oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different photophysical properties.
Aplicaciones Científicas De Investigación
mCP-BP-SFAC has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical analyses and assays.
Biology: Employed in bioimaging and as a marker in biological studies.
Medicine: Investigated for potential use in diagnostic imaging and therapeutic applications.
Industry: Utilized in the development of high-efficiency OLEDs and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of mCP-BP-SFAC involves its ability to exhibit delayed fluorescence through a process known as thermally activated delayed fluorescence (TADF). This process involves the following steps:
Excitation: The molecule absorbs light and transitions to an excited singlet state.
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to form a triplet state.
Reverse Intersystem Crossing: The triplet state undergoes reverse intersystem crossing to return to the singlet state, emitting light in the process.
Comparación Con Compuestos Similares
Similar Compounds
CP-BP-SFAC: Similar structure but with different photophysical properties.
TCP-BP-SFAC: Exhibits stronger delayed fluorescence and higher photoluminescence quantum yield.
P-BP-SFAC: Shows stronger intramolecular charge transfer effects.
Uniqueness
mCP-BP-SFAC is unique due to its balanced ambipolar carrier transport and excellent photoluminescence efficiency in neat films. It provides a high external quantum efficiency, making it highly suitable for use in OLEDs and other optoelectronic applications .
Propiedades
Fórmula molecular |
C62H39N3O |
|---|---|
Peso molecular |
842.0 g/mol |
Nombre IUPAC |
[9-(3-carbazol-9-ylphenyl)carbazol-3-yl]-(4-spiro[acridine-9,9'-fluorene]-10-ylphenyl)methanone |
InChI |
InChI=1S/C62H39N3O/c66-61(40-32-35-42(36-33-40)63-59-30-13-8-25-53(59)62(54-26-9-14-31-60(54)63)51-23-6-1-18-45(51)46-19-2-7-24-52(46)62)41-34-37-58-50(38-41)49-22-5-12-29-57(49)65(58)44-17-15-16-43(39-44)64-55-27-10-3-20-47(55)48-21-4-11-28-56(48)64/h1-39H |
Clave InChI |
DLCCRPLLKXDGMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5N(C6=CC=CC=C46)C7=CC=C(C=C7)C(=O)C8=CC9=C(C=C8)N(C1=CC=CC=C19)C1=CC=CC(=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)










![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
